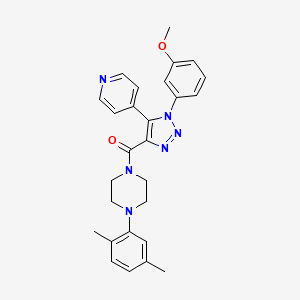

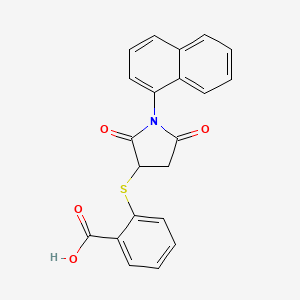

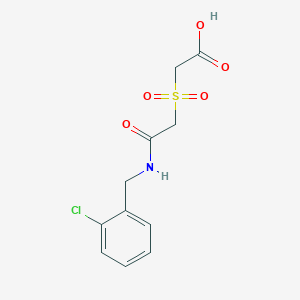

![molecular formula C13H21NO4 B2572542 (2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid CAS No. 2306247-31-2](/img/structure/B2572542.png)

(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group . The compound also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of Zidebactam, a related β-lactam enhancer, involves a stereoselective process, preparing a stable sodium salt of a similar compound, and a chirally pure side chain . The convergent synthesis of Zidebactam is achieved by coupling between the sodium salt of a similar compound and a specific hydrazide, followed by requisite chemical transformations .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic structure and the carboxylic acid group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. They can react with alcohols to form esters , and they can also undergo decarboxylation, a reaction in which the compound loses a molecule of carbon dioxide . The presence of the spirocyclic structure may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure . Carboxylic acids typically have higher boiling points than similar-sized alcohols or hydrocarbons due to their ability to form hydrogen bonds . The presence of the spirocyclic structure could also influence the compound’s properties .Scientific Research Applications

Chemical Transformations and Synthesis

The compound and its derivatives are primarily used in chemical transformations and synthesis processes. For example, derivatives of spiro[2.5]octane compounds, closely related to the queried compound, are involved in reactions with O-centered nucleophiles, leading to the formation of various cyclopropanecarboxylates and amino bicyclic compounds (Kayukova et al., 2006). Similarly, the thermal and photochemical rearrangement of spirooxaziridines, a class to which the compound belongs, has been studied to understand stereoelectronic controls in chemical reactions (Lattes et al., 1982).

Amination and Nucleophilic Reactions

The compound and its related structures are key in electrophilic amination of C-H-Acidic compounds, which is crucial for introducing amino groups in various chemical entities. Such reactions are significant for synthesizing complex organic compounds, including pharmaceuticals and other biologically active molecules (Andreae et al., 1992). Additionally, the compound's derivatives undergo cycloaddition reactions with ketenes, leading to the formation of spiro compounds that are important in various synthetic applications (Tsuno et al., 2006).

Development of Amino Acid Analogues

Derivatives of the compound are used in the synthesis of novel amino acids, which are crucial in the development of new drugs and understanding biological processes. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Hydrolysis Reactions

The hydrolysis of similar spiro[2.5]octane compounds has been studied, leading to the formation of various carboxylic acids and amides, which are foundational reactions in organic chemistry and are pivotal for the synthesis of a broad range of chemical products (Kayukova et al., 2007).

properties

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMOSXHYOPBSRN-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

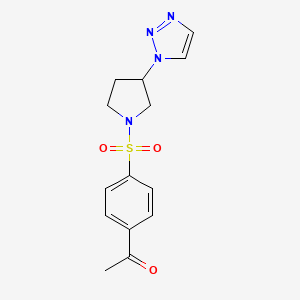

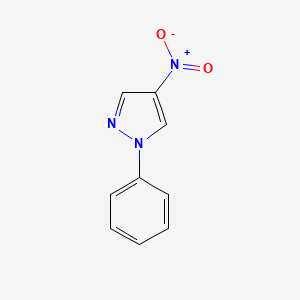

![2-[[2-(5,6-Dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2572460.png)

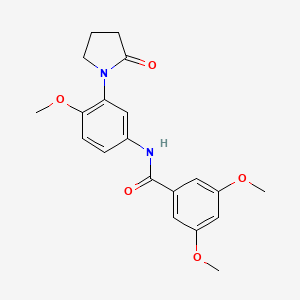

![3-Methyl-6-[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2572479.png)

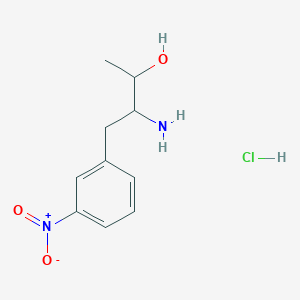

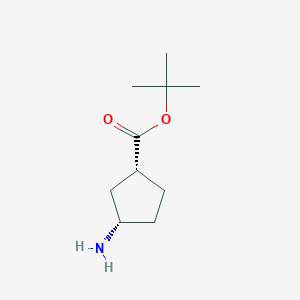

![Lithium 1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2572482.png)